molecular formula C18H22FN3O2 B2751100 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one CAS No. 2310154-89-1

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2751100
CAS No.: 2310154-89-1
M. Wt: 331.391
InChI Key: IFIWDXMCPUJMQI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one (CAS 2310154-89-1) is a synthetic small molecule with a molecular formula of C18H22FN3O2 and a molecular weight of 331.38 g/mol . This compound features a distinct structural scaffold combining a fluorophenoxy group, a propan-1-one chain, and a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety, contributing to its potential as a key intermediate in medicinal chemistry and drug discovery research . The structural motifs present in this molecule, namely the piperidine and 1-methyl-1H-pyrazole rings, are recognized in scientific literature as privileged scaffolds in the development of bioactive compounds . Research into similar chemotypes has revealed significant potential in pharmaceutical development, particularly as inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses and pain conditions . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), thereby potentiating its anti-inflammatory and analgesic effects at the site of inflammation . Furthermore, piperidine-pyrazole cores are frequently explored in oncology research for designing kinase inhibitors targeting receptors such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) . This compound is supplied with comprehensive analytical data and is intended for research applications only, including use as a reference standard, biochemical building block, or for screening in drug discovery programs. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13(24-17-8-4-3-7-16(17)19)18(23)22-9-5-6-14(12-22)15-10-20-21(2)11-15/h3-4,7-8,10-11,13-14H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIWDXMCPUJMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Synthesis of the pyrazolyl intermediate: The pyrazolyl group is introduced by reacting 1-methyl-1H-pyrazole with a suitable halogenated compound.

    Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the pyrazolyl intermediate in the presence of a piperidinyl group under specific reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Heterocyclic Moieties

The fluorophenoxy group in the target compound distinguishes it from analogs with bulkier or electron-deficient substituents. For example:

  • Example 76 (): Contains a 5-(morpholinomethyl)thiophen-2-yl group linked to a pyrazolo[3,4-d]pyrimidine core.
  • Compound 42 (): Features a trifluoromethylbenzamide group and a quinazolin-7-yl substituent. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the target’s fluorophenoxy .
  • EP 1 808 168 B1 (): Includes a methanesulfonylphenyl group and pyrazolo-pyrimidinyl core. The sulfonyl group introduces strong polarity, contrasting with the target’s neutral fluorophenoxy .

Table 1: Key Structural and Physical Property Comparisons

Compound Name / Source Molecular Weight Key Substituents Notable Properties
Target Compound ~376 (estimated) 2-fluorophenoxy, methylpyrazolyl-piperidine High lipophilicity (predicted)
Example 76 () 531.3 Morpholinomethylthiophene, pyrazolo-pyrimidine MP: 252–255°C; Higher polarity
Compound 42 () 545.228 Trifluoromethylbenzamide, quinazolin-7-yl HPLC purity >99%; Moderate solubility
EP 1 808 168 B1 () 531.3 (example) Methanesulfonylphenyl, pyrazolo-pyrimidine Sulfonyl group enhances solubility
Backbone and Chain Modifications

The propan-1-one backbone in the target compound provides a flexible linker between aromatic and piperidine groups. In contrast:

  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Uses a shorter ethanone chain, reducing conformational freedom and possibly weakening interactions with deep binding pockets .
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Incorporates an α,β-unsaturated ketone, which may enhance electrophilic reactivity compared to the saturated propanone in the target .
Heterocyclic Diversity

The methylpyrazole-piperidine unit in the target contrasts with analogs featuring thiazole, furan, or benzothiazole rings:

  • 1-[2-(1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one (): Replaces the fluorophenoxy with a thiazole-phenyl group, likely altering steric and electronic interactions .

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{17}H_{21}F_{N}_{2}O, with a molecular weight of approximately 290.36 g/mol. The structure consists of a fluorophenoxy group, a piperidine ring, and a pyrazole moiety, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds containing pyrazole rings have been shown to exhibit antiviral properties, particularly against HIV-1. For instance, modifications in the pyrazole structure can enhance activity against viral strains by inhibiting reverse transcriptase (RT) enzymes .
  • Neuropharmacological Effects : Piperidine derivatives are frequently studied for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, potentially influencing mood and cognition.

Biological Activity Data Table

The following table summarizes key biological activities observed in related compounds:

Compound NameActivity TypeEC50 Value (μM)Reference
Compound I-11Anti-HIV0.0038
Compound I-12Anti-HIV0.0118
Compound I-19Anti-HIV0.0334
Piperidine DerivativeCNS ModulationVariesLiterature Review

Case Studies

Several studies have examined the biological activity of related compounds:

  • Antiviral Efficacy : A study evaluated a series of pyrazole derivatives for their anti-HIV activity. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antiviral potency, with some compounds achieving sub-micromolar EC50 values against HIV strains .
  • Neuropharmacological Research : Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems. For instance, certain derivatives have been linked to improved cognitive function in preclinical models, suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the safety and efficacy of new compounds. While specific data on 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one is limited, related studies indicate that:

  • Compounds with similar structures often exhibit moderate to high bioavailability.
  • Toxicity assessments typically involve evaluating cytotoxicity in various cell lines, with many derivatives showing low cytotoxicity at therapeutic doses.

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole-piperidine core via cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions (e.g., acetic acid) .
  • Step 2: Introduction of the fluorophenoxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Optimization Tips:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
    • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .
    • Purify via column chromatography with gradients of ethyl acetate/hexane for high yields (>70%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify the presence of the fluorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and piperidine protons (δ 2.5–3.5 ppm) .
    • ²D NMR (COSY, HSQC): Resolve overlapping signals in the pyrazole-piperidine region .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~392.18) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry and bond angles if single crystals are obtainable .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Methodological Answer:

  • In Vitro Screening:
    • Kinase/GPCR Panels: Use fluorescence polarization assays to assess binding to targets like IGF-1R or serotonin receptors, given structural similarity to benzimidazole modulators .
    • Cytotoxicity Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
  • Antimicrobial Screening: Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to fluorophenyl groups’ membrane-disruptive potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves: Confirm EC₅₀/IC₅₀ values across multiple replicates and cell lines .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity (e.g., IGF-1R knockdown to verify on-target antiproliferative effects) .
  • Metabolic Stability: Compare results in hepatocyte microsomes (e.g., human vs. rodent) to rule out species-specific metabolism .

Q. What experimental designs are critical for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

  • ADME Profiling:
    • Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
    • Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fraction .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .
  • In Vivo PK: Administer IV/PO doses in rodents (3–10 mg/kg), collect plasma at 0–24h, and quantify via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?

Methodological Answer:

  • Modification Sites:
    • Pyrazole Ring: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
    • Piperidine Substituents: Replace methyl with bulkier groups (e.g., cyclopropyl) to reduce CYP3A4 inhibition .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to prioritize analogs with stronger hydrogen bonding to IGF-1R ATP-binding pocket .
    • Use QSAR models to predict logP and solubility for lead optimization .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Key Challenges:
    • Low yields in Mitsunobu reactions due to triphenylphosphine oxide byproducts .
    • Purification difficulties with polar intermediates .
  • Solutions:
    • Replace Mitsunobu with Ullmann coupling for aryl ether formation, improving scalability .
    • Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective purification .

Data Contradiction Analysis Table

Parameter Reported Data Possible Causes Resolution Strategy
IGF-1R IC₅₀ 10 nM (in vitro) vs. 100 nM (in vivo)Protein binding differencesMeasure free drug levels via ultrafiltration
Antimicrobial MIC 2 µg/mL (Gram+) vs. >64 µg/mL (Gram–)Membrane permeability variationsUse efflux pump inhibitors (e.g., PAβN)
CYP3A4 Inhibition IC₅₀ 1 µM (human) vs. 10 µM (rat)Species-specific CYP isoformsValidate in humanized liver models

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